3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one
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Overview
Description
3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thieno[3,2-c]chromene core, which is a fused ring system containing sulfur and oxygen atoms, along with chloro and fluorophenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thieno[3,2-c]chromene core: This can be achieved through cyclization reactions involving thiophene and chromene derivatives.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the prop-2-en-1-one moiety: This can be done through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, such compounds might be studied for their potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA intercalation: The compound might intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-phenylprop-2-en-1-one
- 3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
The presence of the fluorophenyl group in 3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one might confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with fluorine-sensitive biological targets.
Properties
IUPAC Name |
3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFO2S/c21-14-3-8-19-17(10-14)20-13(11-24-19)9-16(25-20)6-7-18(23)12-1-4-15(22)5-2-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEQLCWNHLNPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC(=C2)C=CC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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